molecular formula C19H25N5O3S2 B2495885 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 898461-86-4

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No. B2495885
CAS RN: 898461-86-4
M. Wt: 435.56
InChI Key: RWHMDYMDMBWJPM-UHFFFAOYSA-N
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Description

Thiadiazoles and their derivatives represent a crucial class of heterocyclic compounds with significant biological and chemical properties. These compounds, including 1,3,4-thiadiazole derivatives, have been extensively explored for their diverse pharmacological activities and chemical behaviors. The thiadiazole core is particularly noted for its versatility in chemical reactions and the ability to modify its structure to achieve desired properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions of thiosemicarbazones under various conditions. These synthetic approaches are crucial for generating a wide array of thiadiazole compounds with potential biological activities. Notable methods include the use of environmental-friendly processes and the exploration of one-pot synthesis strategies to enhance efficiency and reduce environmental impact (M. Yusuf & P. Jain, 2014; A. B. Chidrawar, 2017).

Molecular Structure Analysis

Thiadiazole derivatives exhibit a range of molecular structures, offering a broad spectrum of biological activities. The structural modifications, particularly around the thiadiazole core, are instrumental in enhancing pharmacological profiles. Computational studies and molecular modeling play a significant role in understanding the interactions of these molecules with biological targets, guiding the design of compounds with improved efficacy (M. Hegab & A. Shamroukh, 2020).

Chemical Reactions and Properties

Thiadiazole derivatives engage in various chemical reactions, reflecting their reactive nature and chemical versatility. These reactions include substitutions, additions, and cyclizations, enabling the synthesis of a wide range of compounds for different applications. The chemical properties of thiadiazoles are significantly influenced by their heterocyclic structure, which imparts stability and reactivity suitable for pharmacological applications (R. Rossi* et al., 2014).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are critical for their practical applications. These properties are determined by the molecular structure and substituents on the thiadiazole core, affecting their suitability for various chemical and pharmacological uses. Studies on the synthesis and properties of thiadiazoles aim to optimize these characteristics for better application outcomes (M. Asif, 2016).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including reactivity, stability, and interaction with other molecules, are central to their applications in medicinal chemistry and other fields. The thiadiazole core's ability to participate in various chemical reactions makes it a valuable component for synthesizing compounds with desired biological activities. The exploration of these properties is essential for developing new therapeutic agents and understanding their mechanisms of action (J. Gupta et al., 2010).

Scientific Research Applications

Glutaminase Inhibition

One study focuses on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), a target for cancer therapy. The research highlights analogs exhibiting similar potency and better solubility compared to BPTES, with potential implications for cancer treatment (Shukla et al., 2012).

Insecticidal Activity

Another study explores the synthesis of novel heterocycles incorporating a thiadiazole moiety for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This work demonstrates the versatility of thiadiazole derivatives in generating bioactive compounds with potential agricultural applications (Fadda et al., 2017).

Heterocyclic Syntheses

Research on cascade reactions of versatile thioureido-acetamides, including those similar to the query compound, has been conducted to generate a variety of heterocycles with excellent atom economy. These syntheses offer new pathways for developing important heterocyclic compounds with potential medicinal applications (Schmeyers & Kaupp, 2002).

Anticancer Screening

A study on the synthesis, molecular modeling, and anticancer screening of new imidazothiadiazole analogs, derived from N-aryl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamides, provides insights into their structural and spectral features, alongside evaluating their cytotoxic activities toward various cancer cell lines. This research underscores the potential of thiadiazole derivatives in cancer treatment (Abu-Melha, 2021).

Diuretic Agents

Further exploration into the medical applications of thiadiazole derivatives is seen in a study evaluating certain 1,3,4-thiadiazoles as diuretic agents, highlighting their potential in treating conditions requiring diuresis (Jain & Mishra, 2004).

properties

IUPAC Name

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S2/c1-2-27-15-11-7-6-10-14(15)21-16(25)12-28-19-24-23-18(29-19)22-17(26)20-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,21,25)(H2,20,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHMDYMDMBWJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide

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